![molecular formula C18H28S2 B2929098 2,5-Dihexylthieno[3,2-b] thiophene CAS No. 2322929-69-9](/img/structure/B2929098.png)
2,5-Dihexylthieno[3,2-b] thiophene
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Overview
Description
“2,5-Dihexylthieno[3,2-b] thiophene” is a chemical compound with the molecular formula C18H28S2 . It is an important building block in the preparation of fluorescent brightening agents, fungicides, and anti-cancer drugs . This molecule has been used in the synthesis of novel metal-free organic dyes for Dye-Sensitized Solar Cells .
Synthesis Analysis
Thiophene derivatives are synthesized using various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “2,5-Dihexylthieno[3,2-b] thiophene” is represented by the SMILES notation: CCCCCCc1cc2c(s1)cc(s2)CCCCCC . The InChI representation is: InChI=1S/C18H28S2/c1-3-5-7-9-11-15-13-17-18(19-15)14-16(20-17)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 .
Chemical Reactions Analysis
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Scientific Research Applications
Organic Field-Effect Transistors (OFETs)
2,5-Dihexylthieno[3,2-b] thiophene is utilized in the development of OFETs due to its high charge mobility and extended π-conjugation. These properties are crucial for the performance of OFETs, which are fundamental components in organic electronics .
Organic Light-Emitting Diodes (OLEDs)
The material’s high π-electron density and planar structure make it an excellent candidate for OLEDs. OLEDs benefit from these characteristics as they contribute to efficient electron transport and light emission .
Solar Cells
In solar cells, 2,5-Dihexylthieno[3,2-b] thiophene helps in achieving better tuning of band gaps, which is essential for optimizing light absorption and conversion efficiency .
Electrochromic Devices (ECDs)
This compound’s ability to undergo redox switching makes it suitable for ECDs. ECDs rely on materials that change color when an electrical charge is applied, and 2,5-Dihexylthieno[3,2-b] thiophene’s properties facilitate this process .
Fluorescent Probes
Due to its high resonance energy and electrophilic reactivity, 2,5-Dihexylthieno[3,2-b] thiophene can be used in the design of fluorescent probes. These probes are valuable in various biochemical and medical applications for detecting and imaging specific biomolecules .
Supramolecular Chemistry
The presence of vacant d-orbitals and loosely bound lone pairs of electrons on sulfur atoms in 2,5-Dihexylthieno[3,2-b] thiophene allows for functional supramolecular chemistry applications. It can form complex structures with other molecules, which is useful in creating new materials with desired properties .
Safety And Hazards
properties
IUPAC Name |
2,5-dihexylthieno[3,2-b]thiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28S2/c1-3-5-7-9-11-15-13-17-18(19-15)14-16(20-17)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCGMQZNIULPLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(S1)C=C(S2)CCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dihexylthieno[3,2-b]thiophene |
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